molecular formula C9H10BrNO B8678391 2-(3-bromophenyl)-N-methylacetamide

2-(3-bromophenyl)-N-methylacetamide

Cat. No. B8678391
M. Wt: 228.09 g/mol
InChI Key: YKIFRFWJAYYRLK-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-bromophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-bromophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-bromophenyl)-N-methylacetamide

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-(3-bromophenyl)-N-methylacetamide

InChI

InChI=1S/C9H10BrNO/c1-11-9(12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12)

InChI Key

YKIFRFWJAYYRLK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride (8.88 g), 4-dimethylaminopyridine (5.67 g) and a 2M solution of methylamine in tetrahydrofuran (23 ml) were added to a solution of 4-bromophenylacetic acid (5.0 g) in dichloromethane (100 ml). The mixture was stirred overnight at room temperature. The reaction mixture was washed with 2M hydrochloric acid (3×100 ml), the organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The sub-title compound was obtained as a solid (4.74 g) after recrystallisation from 1% hexane in ethyl acetate.
[Compound]
Name
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
8.88 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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5 g
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23 mL
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reactant
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Quantity
5.67 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-bromophenyl acetic acid (2.15 g), a tetrahydrofuran solution of methyl amine (6 ml, 2M), dimethylaminopyridine (1.32 g), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.06 g) in dichloromethane was stirred at room temperature for 16 hrs. The organic solution was washed thrice with 2M hydrochloric acid solution, dried over magnesium sulphate, filtered and evaporated to afford a solid (1.86 g).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
6 mL
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reactant
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1.32 g
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reactant
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2.06 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 3-bromophenylacetic acid (3.02 g), a solution (2.0 M; 8.5 ml) of methylamine in THF, 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (3.20 g), 1-hydroxybenzotriazole (2.60 g) and triethylamine (2.3 ml) was stirred in DMF (30 ml) at room temperature for 24 h. The reaction mixture was diluted with ethyl acetate, washed successively with water, 1N aqueous sodium hydroxide solution, 1N hydrochloric acid, aqueous sodium hydrogen carbonate and brine, dried (magnesium sulfate) and concentrated under reduced pressure. The residue was purified by silica gel chomatography (eluent; ethyl acetate). Recrystallization from hexane-ethyl acetate gave the title compound (1.30 g) as colorless prism crystals.
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
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reactant
Reaction Step Two
Quantity
3.2 g
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reactant
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2.6 g
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reactant
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30 mL
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solvent
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2.3 mL
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solvent
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0 (± 1) mol
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solvent
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